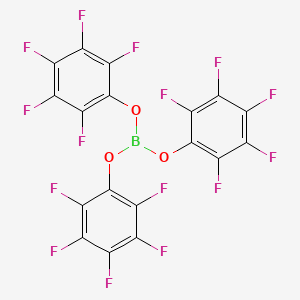

Tris(pentafluorophenyl)borate

Description

Structure

2D Structure

Properties

CAS No. |

146355-12-6 |

|---|---|

Molecular Formula |

C18BF15O3 |

Molecular Weight |

560.0 g/mol |

IUPAC Name |

tris(2,3,4,5,6-pentafluorophenyl) borate |

InChI |

InChI=1S/C18BF15O3/c20-1-4(23)10(29)16(11(30)5(1)24)35-19(36-17-12(31)6(25)2(21)7(26)13(17)32)37-18-14(33)8(27)3(22)9(28)15(18)34 |

InChI Key |

ANEFWEBMQHRDLH-UHFFFAOYSA-N |

Canonical SMILES |

B(OC1=C(C(=C(C(=C1F)F)F)F)F)(OC2=C(C(=C(C(=C2F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Tris(pentafluorophenyl)borane B(C6F5)3: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tris(pentafluorophenyl)borane, commonly abbreviated as B(C₆F₅)₃, is a powerful and versatile organoboron compound that has garnered significant attention in the scientific community.[1][2] Renowned for its exceptional Lewis acidity, thermal stability, and unique reactivity, B(C₆F₅)₃ has become an indispensable tool in a myriad of chemical transformations, ranging from catalysis to materials science.[3][4][5][6][7] This guide provides a detailed overview of its core properties, synthesis, and key applications, with a focus on the technical details relevant to research and development professionals.

Core Properties and Structural Features

B(C₆F₅)₃ is a white, volatile solid characterized by a planar BC₃ core.[8] The three pentafluorophenyl groups are arranged in a propeller-like fashion around the central boron atom.[8] This structure, with its highly electron-withdrawing fluorine atoms, is the source of its potent Lewis acidity, often described as comparable to or even stronger than boron trifluoride (BF₃) but with greater stability and easier handling.[9][10][11] Unlike many other strong Lewis acids, B(C₆F₅)₃ is thermally stable at temperatures exceeding 200 °C and is resistant to oxygen.[8]

The following tables summarize key quantitative data for Tris(pentafluorophenyl)borane.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₈BF₁₅ | [8] |

| Molar Mass | 511.98 g/mol | [8] |

| Appearance | Colorless to white solid | [8] |

| Melting Point | 126 to 131 °C | [8] |

| Molecular Shape | Trigonal planar | [8] |

| Dipole Moment | 0 D | [8] |

Table 2: Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |

| ¹¹B NMR | Toluene-d₈ | ~59.7 | [12] |

| ¹¹B NMR (Adduct) | C₇D₈ | -21.8 (with t-BuNC) | [9] |

| ¹⁹F NMR | Toluene-d₈ | -128.9 (ortho), -143.0 (para), -160.8 (meta) | [12] |

Table 3: Structural Data from X-ray Crystallography (for B(C₆F₅)₃·OPEt₃ Adduct)

| Parameter | Value | Reference |

| B–O Bond Length | 1.533(3) Å | [13][14] |

| P–O Bond Length | 1.4973(17) Å | [13][14] |

| B–O–P Bond Angle | 161.04(16)° | [13][14] |

Synthesis of Tris(pentafluorophenyl)borane

The synthesis of B(C₆F₅)₃ is typically achieved through the reaction of boron trichloride (B1173362) (BCl₃) with a pentafluorophenyl lithium or Grignard reagent. The following is a representative experimental protocol.

Objective: To synthesize Tris(pentafluorophenyl)borane from bromopentafluorobenzene (B106962).

Materials:

-

Bromopentafluorobenzene

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Boron trichloride (BCl₃) solution in a suitable solvent

-

Anhydrous hexanes or pentane

-

Anhydrous toluene

Procedure:

-

Preparation of Pentafluorophenyllithium: A solution of bromopentafluorobenzene in anhydrous hexanes is cooled to approximately -78 °C to -80 °C under an inert atmosphere (e.g., nitrogen or argon).[15]

-

A stoichiometric amount of n-butyllithium solution is added dropwise to the cooled solution while maintaining the low temperature. The reaction mixture is stirred for a designated period to ensure complete formation of pentafluorophenyllithium.

-

Reaction with Boron Trichloride: A solution of boron trichloride is cooled to -80 °C in a separate flask.[15]

-

The freshly prepared pentafluorophenyllithium solution is then slowly transferred to the BCl₃ solution via cannula.

-

Workup and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature.[15] The solvent is removed under reduced pressure.

-

The resulting crude solid, containing B(C₆F₅)₃ and lithium chloride (LiCl), is then subjected to sublimation under high vacuum to isolate the pure, colorless B(C₆F₅)₃ product.[15]

Safety Precautions: This synthesis involves pyrophoric (n-BuLi) and moisture-sensitive reagents. All manipulations must be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere.

Caption: Frustrated Lewis Pair (FLP) activation of H₂.

Applications in Catalysis: A Case Study

B(C₆F₅)₃ is widely employed as a catalyst for the synthesis of fine chemicals and pharmaceutical intermediates. O[3]ne representative example is its use in the synthesis of benzylic azides from benzylic acetates and trimethylsilyl (B98337) azide (B81097) (TMSN₃).

[16]##### Experimental Protocol: B(C₆F₅)₃-Catalyzed Synthesis of Benzylic Azides

Objective: To synthesize a benzylic azide via B(C₆F₅)₃-catalyzed azidation of a benzylic acetate (B1210297).

[16]Materials:

-

Benzylic acetate (substrate)

-

Trimethylsilyl azide (TMSN₃)

-

Tris(pentafluorophenyl)borane (catalyst, e.g., 5 mol%)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

Procedure:

-

To a solution of the benzylic acetate in anhydrous DCM under an inert atmosphere, add B(C₆F₅)₃ (5 mol%).

-

Add trimethylsilyl azide to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired benzylic azide.

Caption: Proposed catalytic cycle for benzylic azide synthesis.

Safety and Handling

Tris(pentafluorophenyl)borane is a hazardous substance that should be handled with care. I[8]t is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation. I[8]t is also highly hygroscopic and reacts with moisture in the air. T[8][15]herefore, it should be stored and handled under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

This guide provides a foundational understanding of Tris(pentafluorophenyl)borane for professionals in research and drug development. Its unique combination of strong Lewis acidity, stability, and catalytic prowess ensures its continued prominence in modern chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tris(pentafluorophenyl)borane catalyzed C–C and C–heteroatom bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. トリス(ペンタフルオロフェニル)ボラン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lewis acidity of tris(pentafluorophenyl) borane: crystal and molecular structure of B(C6F5)(3).OPEt3 - ePrints Soton [eprints.soton.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

Tris(pentafluorophenyl)borane: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the structure, properties, and applications of a uniquely powerful Lewis acid.

Tris(pentafluorophenyl)borane (B72294), often abbreviated as B(C₆F₅)₃ or BCF, is a white, volatile solid that has emerged as a cornerstone reagent in modern chemistry.[1] Its exceptional Lewis acidity, coupled with high thermal stability and relative inertness of its B-C bonds, has established it as a versatile tool in a myriad of chemical transformations. This guide provides a detailed overview of the fundamental characteristics and applications of tris(pentafluorophenyl)borane, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physical Properties

Tris(pentafluorophenyl)borane possesses a distinctive molecular architecture. The central boron atom is bonded to three pentafluorophenyl groups, which are arranged in a propeller-like fashion.[1] The BC₃ core of the molecule is planar.[1] This structural arrangement, determined by gas electron diffraction, reveals a torsional angle of 40.6(3)° for the deviation of the pentafluorophenyl groups from a hypothetical planar arrangement.[1]

The strong electron-withdrawing nature of the fluorine atoms in the pentafluorophenyl rings significantly enhances the electrophilicity of the boron center, making B(C₆F₅)₃ a potent Lewis acid.[2] Despite its high reactivity, it is thermally stable at temperatures exceeding 200 °C, resistant to oxygen, and tolerant to water, with which it forms a hygroscopic trihydrate.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of tris(pentafluorophenyl)borane is presented in the tables below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₁₈BF₁₅ |

| Molar Mass | 511.98 g/mol [1] |

| Appearance | Colorless to white solid[1] |

| Melting Point | 126 to 131 °C[1] |

| Solubility | Soluble in many organic solvents (e.g., toluene, dichloromethane); forms an adduct with water.[1] |

| Molecular Shape | Trigonal planar around boron[1] |

| Dipole Moment | 0 D[1] |

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | No proton signals in the pure compound. |

| ¹¹B NMR (CDCl₃) | 58.6 ppm (broad singlet)[3] |

| ¹³C NMR (CDCl₃) | Carbon attached to boron is often not observed.[3] Other signals are complex multiplets due to C-F coupling. |

| ¹⁹F NMR (CDCl₃) | -127.87 (ortho-F), -142.68 (para-F), -159.99 (meta-F) ppm (broad singlets)[3] |

| IR Spectroscopy | Characteristic strong absorptions for C-F and B-C bonds. |

| Structural Parameters (from an adduct) | Value (Å or °) |

| B-O Bond Length (in Et₃PO adduct) | 1.533(3) Å[4] |

| P-O Bond Length (in Et₃PO adduct) | 1.4973(17) Å[4] |

| B-O-P Angle (in Et₃PO adduct) | 161.04(16)°[4] |

| P-B Bond Length (in PMe₃ adduct) | 2.061 (4) Å[5] |

| C-B Bond Length (in PMe₃ adduct) | 1.644 (2) Å[5] |

Lewis Acidity

The remarkable utility of tris(pentafluorophenyl)borane stems from its pronounced Lewis acidity, which is comparable to that of boron trifluoride (BF₃) but weaker than boron trichloride (B1173362) (BCl₃). This acidity can be quantified using the Gutmann-Beckett method, which employs ³¹P NMR spectroscopy with triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule.[6] The interaction of the Lewis acidic borane (B79455) with the basic oxygen of Et₃PO causes a downfield shift in the ³¹P NMR signal, which is correlated to the Acceptor Number (AN).

| Lewis Acid | Acceptor Number (AN) |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 82[7] |

| Boron Trifluoride (BF₃) | 89[7] |

| Boron Trichloride (BCl₃) | ~106[7] |

| Boron Tribromide (BBr₃) | ~110[7] |

| Boron Triiodide (BI₃) | 115[6] |

Experimental Protocols

Synthesis of Tris(pentafluorophenyl)borane

The most common laboratory synthesis of tris(pentafluorophenyl)borane involves the reaction of a pentafluorophenyl Grignard reagent with boron trichloride.[1]

Materials:

-

Magnesium turnings

-

Boron trichloride (BCl₃)

-

Anhydrous diethyl ether or toluene

-

Standard Schlenk line and glassware

Procedure:

-

Grignard Reagent Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated. A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction mixture is stirred until the magnesium is consumed, forming the pentafluorophenylmagnesium bromide Grignard reagent.

-

Reaction with Boron Trichloride: The Grignard solution is cooled in an ice bath. A solution of boron trichloride in an appropriate solvent (e.g., hexane (B92381) or toluene) is added dropwise to the stirred Grignard reagent.

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure. The crude product is purified by sublimation under vacuum to yield tris(pentafluorophenyl)borane as a white crystalline solid.[8]

Catalyzed Hydrosilylation of a Ketone

Tris(pentafluorophenyl)borane is an effective catalyst for the hydrosilylation of carbonyl compounds. The following is a general procedure for the hydrosilylation of acetophenone (B1666503).

Materials:

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Acetophenone

-

Triethylsilane (Et₃SiH)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Reaction Setup: To a stirred solution of tris(pentafluorophenyl)borane (e.g., 5 mol %) in anhydrous dichloromethane under an inert atmosphere, add triethylsilane (1.2 equivalents).

-

Substrate Addition: Add acetophenone (1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and the progress is monitored by a suitable technique such as GC/MS or TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with dichloromethane. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the corresponding silyl (B83357) ether.[9]

Key Applications in Chemical Synthesis

The unique properties of tris(pentafluorophenyl)borane have led to its widespread use in various areas of synthetic chemistry.

Ziegler-Natta Polymerization

Tris(pentafluorophenyl)borane serves as an excellent co-catalyst or activator in Ziegler-Natta polymerization of olefins. It reacts with metallocene dialkyl complexes to generate a cationic, coordinatively unsaturated metallocene species, which is the active catalyst for polymerization.[10] This activation process involves the abstraction of an alkyl group from the metallocene by the borane.

Frustrated Lewis Pair (FLP) Chemistry

In combination with sterically hindered Lewis bases, such as bulky phosphines or amines, tris(pentafluorophenyl)borane forms "Frustrated Lewis Pairs" (FLPs).[11] Due to steric hindrance, the Lewis acid and base components of the FLP cannot form a classical adduct. This "unquenched" reactivity allows FLPs to activate a variety of small molecules, most notably dihydrogen (H₂), leading to metal-free hydrogenations.[11]

Catalysis in Organic Synthesis

Beyond polymerization and FLP chemistry, tris(pentafluorophenyl)borane catalyzes a wide range of organic transformations, including:

-

Hydrosilylation: As detailed in the experimental protocol, it efficiently catalyzes the addition of silanes to carbonyls, olefins, and other unsaturated functional groups.[9]

-

Aldol and Michael Reactions: It acts as a potent Lewis acid catalyst to promote these fundamental carbon-carbon bond-forming reactions.

-

Dehydrocoupling: It facilitates the formation of Si-O, Si-N, and other bonds through the elimination of dihydrogen.[12]

-

C-H Borylation: In some systems, it can mediate the direct borylation of C-H bonds.

Conclusion

Tris(pentafluorophenyl)borane is a powerful and versatile Lewis acid that has had a profound impact on catalysis and synthetic chemistry. Its unique combination of strong electrophilicity, steric bulk, and stability makes it an indispensable tool for researchers in both academic and industrial settings. The continued exploration of its reactivity, particularly in the realm of Frustrated Lewis Pair chemistry and metal-free catalysis, promises to unlock new and innovative synthetic methodologies for the development of novel therapeutics and advanced materials.

References

- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

The Potent Electron Acceptor: An In-depth Technical Guide to the Lewis Acidity of Tris(pentafluorophenyl)borane

For Researchers, Scientists, and Drug Development Professionals

Tris(pentafluorophenyl)borane, B(C6F5)3, often abbreviated as BCF, stands as a cornerstone in the field of Lewis acid chemistry.[1][2] Its remarkable reactivity and stability have cemented its role in a vast array of chemical transformations, from catalysis to the burgeoning field of frustrated Lewis pair (FLP) chemistry.[3][4][5] This technical guide delves into the core of B(C6F5)3's utility: its pronounced Lewis acidity. We will explore the structural and electronic origins of this property, present quantitative measures of its strength, detail the experimental protocols for its determination, and visualize its pivotal role in chemical reactivity.

The Genesis of High Lewis Acidity: Structural and Electronic Factors

The potent Lewis acidity of B(C6F5)3 arises from a confluence of structural and electronic features inherent to its molecular architecture. The central boron atom, in its sp²-hybridized state, possesses a vacant p-orbital, rendering it inherently electron-deficient and primed to accept electron density.[2] This intrinsic property is dramatically amplified by the peripheral substituents.

The molecule adopts a trigonal planar geometry around the boron center, with three pentafluorophenyl (C6F5) groups arranged in a propeller-like fashion.[1] These C6F5 rings are exceptionally strong electron-withdrawing groups due to the high electronegativity of the fluorine atoms. This intense inductive effect pulls electron density away from the boron center, further increasing its positive character and, consequently, its Lewis acidity.

While the bulky C6F5 groups provide steric shielding to the boron center, contributing to its thermal stability and relative inertness of the B-C bonds, they also play a crucial role in its application in frustrated Lewis pair chemistry, a concept we will explore later in this guide.[1][5]

Quantifying the Strength: A Comparative Look at Lewis Acidity

The Lewis acidity of B(C6F5)3 has been extensively quantified using various experimental and computational methods. These metrics provide a tangible measure of its electron-accepting prowess and allow for direct comparison with other well-known Lewis acids.

| Lewis Acid | Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (kJ/mol) | Relative Lewis Acid Strength (Childs' Method) |

| B(C6F5)3 | 82 | ~527-605 | 0.72 |

| BF3 | 89 | - | - |

| BCl3 | - | - | 0.77 |

| BBr3 | - | - | 1.0 |

| SbCl5 | 100 | - | - |

Table 1: Quantitative Measures of Lewis Acidity for B(C6F5)3 and Other Common Lewis Acids.[6][7][8]

Experimental data indicates that the Lewis acidity of B(C6F5)3 is slightly lower than that of boron trifluoride (BF3) but significantly greater than its non-fluorinated analog, triphenylborane.[1][9] Computational studies, particularly those calculating the Fluoride Ion Affinity (FIA), further corroborate its high Lewis acidity.[7] It is important to note that the choice of method can influence the relative ranking of Lewis acids, especially when steric effects come into play.[7]

Experimental Protocols for Determining Lewis Acidity

The quantitative data presented above is derived from specific experimental techniques designed to probe the electron-accepting ability of a compound. Below are detailed methodologies for two key experiments.

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely adopted technique to experimentally determine the Acceptor Number (AN) of a Lewis acid.[6] It relies on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et3PO), upon coordination to the Lewis acid.[10]

Experimental Protocol:

-

Preparation of the Probe Solution: A solution of triethylphosphine oxide (Et3PO) in a weakly coordinating solvent, such as hexane (B92381) or dichloromethane, is prepared at a known concentration.

-

³¹P NMR of the Free Probe: A ³¹P NMR spectrum of the Et3PO solution is recorded to determine the chemical shift (δ) of the free probe. In hexane, this is typically around +41.0 ppm.[6]

-

Addition of the Lewis Acid: A stoichiometric amount of the Lewis acid, in this case, B(C6F5)3, is added to the Et3PO solution.

-

³¹P NMR of the Adduct: A ³¹P NMR spectrum of the resulting mixture is recorded. The coordination of the Lewis basic oxygen atom of Et3PO to the Lewis acidic boron center of B(C6F5)3 causes a downfield shift (deshielding) of the phosphorus nucleus.

-

Calculation of the Acceptor Number (AN): The AN is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0) where δ_sample is the ³¹P chemical shift of the Et3PO-Lewis acid adduct.[6]

References

- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 2. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]

- 3. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 7. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lewis acidity of tris(pentafluorophenyl) borane: crystal and molecular structure of B(C6F5)(3).OPEt3 - ePrints Soton [eprints.soton.ac.uk]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

A Technical Guide to the Synthesis of Tris(pentafluorophenyl)borane Utilizing a Grignard Reagent Pathway

For Researchers, Scientists, and Professionals in Drug Development

Tris(pentafluorophenyl)borane (B72294), often abbreviated as B(C₆F₅)₃, stands as a cornerstone Lewis acid in modern chemistry, pivotal for its applications in catalysis, including polymerization and frustrated Lewis pair (FLP) chemistry.[1] Its high thermal stability, resistance to oxygen, and tolerance to water distinguish it from many other Lewis acids.[1] This guide provides an in-depth overview of its synthesis via the Grignard reagent method, tailored for professionals in chemical research and pharmaceutical development.

Core Synthesis Pathway

The predominant and reliable method for synthesizing tris(pentafluorophenyl)borane involves the reaction of a pentafluorophenyl Grignard reagent with a boron trihalide, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂) or boron trichloride (B1173362) (BCl₃).[1][2] The general reaction scheme is as follows:

3 C₆F₅MgBr + BF₃·OEt₂ → B(C₆F₅)₃ + 3 MgBrF + Et₂O

This process hinges on the successful formation of the Grignard reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr), from bromopentafluorobenzene (B106962) and magnesium metal.

Experimental Protocol: A Detailed Methodology

The following protocol is a comprehensive amalgamation of established procedures, primarily drawing from peer-reviewed synthetic pages and patents.[2][3] Standard Schlenk techniques are imperative throughout the procedure to maintain an inert atmosphere, as the Grignard reagent is sensitive to moisture and air.[2]

Step 1: Preparation of the Pentafluorophenylmagnesium Bromide Grignard Reagent

-

Apparatus Setup: A multi-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer is assembled and flame-dried under vacuum, then filled with an inert gas (e.g., nitrogen or argon).

-

Reagents: Magnesium turnings are suspended in anhydrous diethyl ether.

-

Initiation: A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is exothermic and should be cooled in an ice bath to control the rate of addition and prevent excessive refluxing.[2] The initiation of the Grignard formation is indicated by the development of a grey, turbid appearance.[2]

-

Completion: After the addition is complete, the mixture is stirred for an additional hour to ensure the complete formation of the Grignard reagent, resulting in a dark brown-black solution.[2]

Step 2: Reaction with Boron Trifluoride Diethyl Etherate

-

Reagent Preparation: A solution of boron trifluoride diethyl etherate in toluene (B28343) is prepared in a separate Schlenk flask and cooled to 0 °C.[2]

-

Addition: The prepared Grignard reagent solution is transferred to the BF₃·OEt₂ solution via cannula with vigorous stirring.[2]

-

Solvent Removal and Reaction: After the addition, the reaction mixture is allowed to warm to room temperature. A significant portion of the diethyl ether is then removed under reduced pressure. This step is crucial as it allows the reaction temperature to be raised sufficiently for the reaction to proceed to completion.[2] The remaining toluene solution is then heated to approximately 100 °C for one hour, during which time magnesium salts will precipitate.[2]

Step 3: Isolation and Purification of Tris(pentafluorophenyl)borane

-

Initial Isolation: All volatile components are removed under vacuum, yielding a dry, brown cake.[2]

-

Extraction: The product is extracted from the solid residue with warm hexanes.[2] This process is typically repeated multiple times to maximize the yield.

-

Crystallization: Upon cooling the hexane (B92381) extract, tris(pentafluorophenyl)borane crystallizes as fine, feathery crystals.[2] Cooling to lower temperatures (e.g., -30 °C) can enhance crystallization.[2]

-

Alternative Isolation as the Diethyl Ether Adduct: Due to the fine nature of the B(C₆F₅)₃ crystals, which can make filtration difficult, an alternative is to add a small amount of diethyl ether to the hexane solution. This results in the formation of the more easily filterable cubic crystals of the (Et₂O)B(C₆F₅)₃ adduct.[2] The ether can be removed later by sublimation.

-

Sublimation: For the highest purity, the crude product or the ether adduct can be purified by sublimation under high vacuum (<0.1 mmHg) at around 100 °C.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of tris(pentafluorophenyl)borane via the Grignard reagent method.

| Parameter | Value | Reference |

| Reactant Stoichiometry | ||

| Bromopentafluorobenzene | 0.3 mol (74.1 g) | [2] |

| Magnesium Turnings | 0.3 mol (7.2 g) | [2] |

| Boron Trifluoride Diethyl Etherate | 0.1 mol (14.19 g) | [2] |

| Reaction Conditions | ||

| Grignard Formation Temperature | 0 °C to Room Temperature | [2] |

| Reaction with BF₃·OEt₂ Temperature | 0 °C initially, then ~100 °C | [2] |

| Reaction Time | ~1 hour at 100 °C | [2] |

| Yield and Purity | ||

| Isolated Yield | Up to 70-71% | [2][3] |

| Purity (after sublimation) | >98 wt.% | [3] |

| Physical Properties | ||

| Melting Point | 126-131 °C | [1] |

| Molar Mass | 511.98 g/mol | [1] |

Visualizing the Process

To further clarify the synthesis, the following diagrams illustrate the chemical transformation and the laboratory workflow.

Critical Considerations and Safety

-

Inert Atmosphere: The strict exclusion of air and moisture is paramount for the success of this synthesis, particularly during the formation and handling of the Grignard reagent.

-

Exothermic Reactions: The formation of the Grignard reagent is highly exothermic and requires careful temperature control to prevent runaway reactions.[2]

-

Solvent Purity: Anhydrous solvents are essential. Diethyl ether should be freshly distilled from a suitable drying agent like sodium/benzophenone.

-

Product Handling: Tris(pentafluorophenyl)borane is hygroscopic and should be handled and stored under an inert atmosphere.[2] It is often stored as its diethyl ether adduct for long-term stability.[2]

-

Alternative Boron Sources: While BF₃·OEt₂ is common, BCl₃ can also be used.[1] The choice of boron source may influence the reaction conditions and workup procedure.

-

Alternative Grignard Formation: Some methods describe the preparation of the Grignard reagent from pentafluorobenzene (B134492) and an alkylmagnesium bromide, which can be an alternative starting point.[3]

This guide provides a robust framework for the synthesis of tris(pentafluorophenyl)borane. Adherence to the detailed protocol and safety considerations will enable the reliable and efficient production of this valuable Lewis acid for a wide range of research and development applications.

References

- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. US5510536A - Production method of tris(pentafluorophenyl)borane using pentafluorophenylmagnesium derivatives prepared from pentafluorobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Geometry and Propeller-like Structure of Tris(pentafluorophenyl)borane, B(C6F5)3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(pentafluorophenyl)borane, B(C6F5)3, is a cornerstone of modern chemistry, renowned for its exceptional Lewis acidity and broad utility in catalysis, frustrated Lewis pair (FLP) chemistry, and materials science.[1][2] Its remarkable reactivity is deeply rooted in its unique three-dimensional architecture. This technical guide provides a comprehensive examination of the molecular geometry of B(C6F5)3, focusing on its distinctive propeller-like structure. We will delve into the experimental and computational methodologies used to elucidate this structure, present key quantitative data, and discuss the profound implications of its geometry on its chemical behavior.

Molecular Geometry: A Propeller in Motion

At its core, the B(C6F5)3 molecule features a central boron atom bonded to three carbon atoms from the pentafluorophenyl rings. The geometry around the boron atom is trigonal planar, with the BC3 unit forming a flat plane.[1] However, the most defining characteristic of B(C6F5)3 is the arrangement of the three bulky pentafluorophenyl (C6F5) rings.

Due to steric hindrance and electronic interactions, the rings are twisted out of the central BC3 plane, adopting a "propeller-like" or "paddle-wheel" conformation.[1] This non-planar arrangement is crucial to the molecule's properties. While a definitive single-crystal X-ray diffraction structure of the free, unsolvated B(C6F5)3 molecule is notably absent from the literature—likely due to its high reactivity and hygroscopic nature which complicates the growth of suitable crystals—its gas-phase structure and computationally optimized geometry are well-established.

Gas-Phase Structure

The gas-phase structure of B(C6F5)3 was determined by gas electron diffraction (GED). This powerful technique confirmed the propeller-like arrangement and provided a critical quantitative measure: a torsional angle of 40.6(3)° for the deviation of the C6F5 groups from a hypothetical perfectly planar arrangement.[1]

Computationally Determined Structure

Density Functional Theory (DFT) calculations have been employed to model the geometry of B(C6F5)3, providing data that strongly corroborates the experimental gas-phase findings. These computational studies offer a detailed picture of the bond lengths and angles of the optimized, low-energy conformation of the free molecule.

Quantitative Structural Data

The following tables summarize the key geometric parameters for free B(C6F5)3, derived primarily from DFT calculations, and contrast them with the geometry of a representative Lewis acid-base adduct to illustrate the significant structural changes that occur upon coordination.

Table 1: Optimized Molecular Geometry of Free B(C6F5)3 (Data obtained from DFT calculations at the B3LYP/TZVP level of theory)

| Parameter | Value | Description |

| Bond Lengths | ||

| B-C | ~1.58 Å | Boron-Carbon bond distance |

| C-C (aromatic) | 1.39 - 1.41 Å | Carbon-Carbon bond distances within the phenyl ring |

| C-F | 1.34 - 1.35 Å | Carbon-Fluorine bond distances |

| Bond Angles | ||

| C-B-C | 120.0° | Angle between the B-C bonds, confirming trigonal planarity |

| B-C-C | ~122° | Angle indicating the orientation of the ring relative to the B-C bond |

| Dihedral Angle | ||

| C-B-C-C | ~40.6° | Torsional angle defining the "propeller" twist (from GED[1]) |

Table 2: Comparison of Geometries in Free vs. Coordinated B(C6F5)3 (Adduct data is for a representative phosphine (B1218219) adduct, (H3C)3P–B(C6F5)3)[3]

| Parameter | Free B(C6F5)3 (Trigonal Planar) | (H3C)3P–B(C6F5)3 Adduct (Tetrahedral) |

| Coordination No. of Boron | 3 | 4 |

| B-C Bond Length | ~1.58 Å | ~1.64 Å |

| C-B-C Bond Angle | 120.0° | ~112.4° |

| P-B-C Bond Angle | N/A | ~106.4° |

This comparison clearly shows the elongation of the B-C bonds and the compression of the C-B-C angles as the boron center re-hybridizes from sp2 (trigonal planar) to sp3 (tetrahedral) upon forming an adduct.

Experimental and Computational Protocols

The structural elucidation of B(C6F5)3 relies on a combination of synthesis, experimental analysis, and computational modeling.

Synthesis of B(C6F5)3 (Generalized Protocol)

B(C6F5)3 is typically synthesized via the reaction of a boron trihalide with a pentafluorophenyl Grignard or organolithium reagent.

-

Reagent Preparation : Pentafluorobenzene is reacted with a strong base like n-butyllithium or a Grignard reagent in an appropriate ether solvent (e.g., diethyl ether) at low temperatures (typically below -70 °C) under an inert atmosphere (N2 or Ar) to generate the pentafluorophenyllithium or Grignard reagent.

-

Borane Addition : A solution of boron trichloride (B1173362) (BCl3) or boron trifluoride etherate (BF3·OEt2) in an anhydrous, non-coordinating solvent (e.g., hexane) is added slowly to the cold organometallic solution.

-

Reaction and Workup : The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The resulting mixture is then quenched, and the product is extracted with an organic solvent.

-

Purification : The crude product is purified by sublimation or recrystallization from a non-coordinating solvent like hexane (B92381) to yield B(C6F5)3 as a white, crystalline solid.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions present in the solid state.

-

Sample Introduction : A gaseous sample of B(C6F5)3 is introduced into a high-vacuum chamber.

-

Electron Beam Interaction : A high-energy beam of electrons is fired at the gas molecules.

-

Diffraction Pattern : The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern of concentric rings, which is recorded on a detector.

-

Data Analysis : The intensity of the scattered electrons varies as a function of the scattering angle. This data is converted into a molecular scattering curve.

-

Structure Refinement : By analyzing this curve, which contains information about all internuclear distances, a model of the molecular geometry (bond lengths, angles, and torsional angles) is refined until it accurately reproduces the experimental data.

Single-Crystal X-ray Diffraction (of Adducts)

While not achieved for the free borane, this is the definitive method for determining solid-state structures and has been applied to numerous B(C6F5)3 adducts.

-

Crystal Growth : Single crystals of a B(C6F5)3 adduct are grown, typically by slow evaporation of a solvent or by cooling a saturated solution.

-

Data Collection : A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction patterns are recorded on a detector.

-

Structure Solution : The diffraction data is processed to determine the unit cell and the intensities of thousands of reflections. The initial positions of the atoms are determined using computational methods.

-

Structure Refinement : The atomic model is refined against the experimental data to yield precise bond lengths, angles, and thermal parameters.

Density Functional Theory (DFT) Calculations

DFT provides a theoretical model of the molecular structure and is invaluable in the absence of solid-state experimental data for the free molecule.

-

Model Building : An initial 3D model of the B(C6F5)3 molecule is constructed.

-

Method Selection : A functional (e.g., B3LYP) and a basis set (e.g., TZVP) are chosen. These define the theoretical level of the calculation.

-

Geometry Optimization : The energy of the molecular structure is calculated and then minimized by systematically adjusting the positions of the atoms. This iterative process continues until the lowest energy conformation (the optimized geometry) is found.

-

Frequency Analysis : A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Diagrams and Workflows

The following diagrams illustrate the logical relationships and experimental workflows involved in characterizing B(C6F5)3.

References

Frustrated Lewis Pair Theory: A Technical Guide to B(C₆F₅)₃-Mediated Activation

An in-depth exploration of the principles, mechanisms, and applications of Frustrated Lewis Pairs featuring the powerful Lewis acid, tris(pentafluorophenyl)borane (B72294).

Introduction to Frustrated Lewis Pair (FLP) Theory

The concept of Frustrated Lewis Pairs (FLPs) marks a paradigm shift in our understanding of chemical reactivity, moving beyond the classical view of Lewis acid-base adduct formation. Gilbert N. Lewis's foundational theory describes the interaction between an electron pair donor (Lewis base) and an electron pair acceptor (Lewis acid) to form a stable adduct.[1] However, when steric hindrance prevents this direct association, the unquenched reactivity of the Lewis acid and base pair remains available for activating small molecules.[2] This phenomenon, termed "Frustrated Lewis Pair" chemistry, has burgeoned into a significant field, offering metal-free pathways for catalysis and chemical transformations.[2][3]

The seminal discovery that certain sterically encumbered phosphine-borane pairs could reversibly activate dihydrogen (H₂) ignited widespread research in this area.[2] A prominent example involves the combination of a bulky phosphine, such as tricyclohexylphosphine (B42057) (PCy₃), and the strong Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃). Due to the steric bulk of the cyclohexyl and pentafluorophenyl groups, these molecules cannot form a classical adduct.[2] Instead, they cooperatively activate H₂, leading to the heterolytic cleavage of the H-H bond and the formation of a phosphonium (B103445) cation and a hydridoborate anion.[2]

The Role of B(C₆F₅)₃ as a Potent Lewis Acid in FLPs

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a cornerstone Lewis acid in the field of FLP chemistry.[4] Its remarkable efficacy stems from a combination of high Lewis acidity and significant steric bulk. The electron-withdrawing nature of the five fluorine atoms on each phenyl ring enhances the electrophilicity of the boron center, making it a powerful electron pair acceptor.

The steric hindrance imparted by the three bulky pentafluorophenyl groups is crucial for preventing the formation of classical adducts with sterically demanding Lewis bases. This "frustration" is the key to unlocking the combined reactivity of the acid and base pair towards small molecules. While B(C₆F₅)₃ can form stable adducts with less hindered bases, its pairing with bulky phosphines or amines leads to the characteristic FLP behavior.[5]

Mechanism of Small Molecule Activation

The activation of small molecules by B(C₆F₅)₃-based FLPs is a cooperative process. The unquenched Lewis acid and base sites in close proximity create a "reactive pocket" capable of polarizing and cleaving substrate bonds.

Dihydrogen (H₂) Activation

The activation of H₂ is the most iconic reaction of FLPs. The process is believed to proceed through a concerted mechanism where the Lewis base attacks one hydrogen atom while the Lewis acid interacts with the other. This simultaneous push-pull action facilitates the heterolytic cleavage of the H-H bond, forming a protonated Lewis base (phosphonium or ammonium (B1175870) ion) and a hydride-borate complex.

This reactivity has been harnessed for metal-free catalytic hydrogenations of a variety of substrates, including imines, nitriles, and aziridines.[3][6]

Quantitative Data for B(C₆F₅)₃-Catalyzed Hydrogenation of Imines

The B(C₆F₅)₃-catalyzed hydrogenation of imines is a well-established application of FLP chemistry. In many cases, the imine substrate itself can act as the Lewis base, obviating the need for an additional base. The following table summarizes representative data for this transformation.

| Substrate (Imine) | Lewis Base | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-benzylidene-tert-butylamine | None | 5 | ~5 | 120 | 16 | >95 | [2] |

| N-(diphenylmethylene)-tert-butylamine | None | 5 | ~5 | 120 | 16 | >95 | [2] |

| N-(1-phenylethylidene)-2,6-diisopropylaniline | None | 5 | ~5 | 120 | 16 | >95 | [2] |

| N-(2,2-dimethyl-1-propylidene)-2,6-diisopropylaniline | None | 5 | 1 | 80 | 72 | 90 | [2] |

Experimental Protocols

The following are generalized protocols for key experiments involving B(C₆F₅)₃-based FLPs. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.

Protocol for the Activation of H₂ by a B(C₆F₅)₃/Phosphine FLP

Objective: To synthesize and characterize the phosphonium borate (B1201080) salt resulting from the heterolytic cleavage of H₂.

Materials:

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Tricyclohexylphosphine (PCy₃)

-

Anhydrous toluene (B28343)

-

Dihydrogen gas (H₂)

Procedure:

-

In a glovebox, dissolve B(C₆F₅)₃ (1.0 eq) and PCy₃ (1.0 eq) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

-

Freeze the solution with liquid nitrogen and evacuate the headspace.

-

Backfill the flask with 1 atm of H₂ gas.

-

Allow the reaction mixture to warm to room temperature while stirring.

-

The formation of a white precipitate, [HPCy₃][HB(C₆F₅)₃], indicates the activation of H₂.

-

The product can be isolated by filtration under an inert atmosphere, washed with cold toluene, and dried under vacuum.

-

Characterize the product using multinuclear NMR spectroscopy (¹H, ¹¹B, ¹⁹F, ³¹P).

Protocol for the B(C₆F₅)₃-Catalyzed Hydrogenation of an Imine

Objective: To perform a metal-free catalytic hydrogenation of an imine using B(C₆F₅)₃.

Materials:

-

Imine substrate (e.g., N-benzylidene-tert-butylamine)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Anhydrous toluene

-

Dihydrogen gas (H₂)

Procedure:

-

In a glovebox, charge a high-pressure reactor or a thick-walled glass bomb with the imine substrate (1.0 mmol), B(C₆F₅)₃ (0.05 mmol, 5 mol%), and anhydrous toluene (4 mL).

-

Seal the reactor and connect it to a hydrogen gas line.

-

Pressurize the reactor with H₂ to the desired pressure (e.g., 5 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy.

-

Upon completion, cool the reactor to room temperature and carefully vent the H₂ pressure.

-

The product amine can be purified by column chromatography on silica (B1680970) gel.

Conclusion

The study of Frustrated Lewis Pairs, with B(C₆F₅)₃ as a prominent Lewis acid, has opened new frontiers in main-group chemistry and catalysis. The ability to activate small molecules like H₂ without the need for transition metals offers significant advantages in terms of cost, sustainability, and the development of novel synthetic methodologies. The principles of FLP chemistry are continually being expanded to include a wider range of Lewis acids, bases, and substrates, promising further innovations in chemical synthesis and materials science. This guide provides a foundational understanding of the core concepts, mechanisms, and practical aspects of B(C₆F₅)₃-based FLP chemistry for researchers and professionals in the chemical sciences.

References

- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lewis acid-catalyzed hydrogenation: B(C6F5)3-mediated reduction of imines and nitriles with H2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Thermal Stability and Decomposition of Tris(pentafluorophenyl)borane, B(C6F5)3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(pentafluorophenyl)borane, B(C6F5)3, is a potent Lewis acid widely utilized in catalysis, organic synthesis, and materials science. Its efficacy is significantly influenced by its thermal properties. This technical guide provides a comprehensive overview of the thermal stability and decomposition of B(C6F5)3. It includes a summary of its key thermal characteristics, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a proposed thermal decomposition pathway. This document is intended to serve as a critical resource for researchers employing B(C6F5)3 in thermally demanding applications.

Introduction

Tris(pentafluorophenyl)borane, often abbreviated as BCF, is a white, volatile solid renowned for its exceptional Lewis acidity, which surpasses that of many traditional Lewis acids like boron trifluoride (BF3) in certain contexts.[1] The molecule features a planar BC3 core with three pentafluorophenyl groups arranged in a propeller-like fashion.[2] This unique structure contributes to its remarkable thermal stability and relative inertness of the B-C bonds, making it an invaluable reagent in a variety of chemical transformations.[1][2] Understanding the thermal limitations and decomposition behavior of B(C6F5)3 is paramount for its effective and safe application, particularly in processes requiring elevated temperatures.

Thermal Properties of B(C6F5)3

Studies on the thermal behavior of B(C6F5)3 adducts provide further insight. For instance, the B(C6F5)3·Pyridine complex is reported to be stable up to 220°C, with irreversible thermal decomposition occurring at temperatures rising to 230°C.[3] The primary volatile decomposition product identified in this and other adduct studies is pentafluorobenzene (B134492).[3] This suggests that the cleavage of the boron-carbon bond is a key step in the thermal decomposition process.

The following table summarizes the key thermal data for B(C6F5)3 compiled from various sources.

| Property | Value | Source(s) |

| Melting Point | 126-131 °C | [2] |

| Reported Stability | Stable at temperatures > 200 °C | [2] |

| Reported Stability | Stable up to 270 °C | |

| Decomposition of Adduct | B(C6F5)3·Py decomposes at ~230 °C | [3] |

Experimental Protocols for Thermal Analysis

The following sections detail standardized, albeit representative, protocols for the thermal analysis of B(C6F5)3 using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Given the air and moisture sensitivity of B(C6F5)3, all sample handling and preparation must be conducted under an inert atmosphere (e.g., in a glovebox).[4][5]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which B(C6F5)3 begins to decompose and to quantify the associated mass loss.

Instrumentation: A thermogravimetric analyzer capable of operating under a controlled inert atmosphere.

Experimental Procedure:

-

Sample Preparation: Inside a nitrogen-filled glovebox, accurately weigh 5-10 mg of B(C6F5)3 into a clean, dry alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

Maintain the nitrogen or argon purge gas throughout the experiment.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

The percentage of mass loss at different temperature intervals should be calculated.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to observe any endothermic or exothermic events associated with decomposition.

Instrumentation: A differential scanning calorimeter equipped with a system for maintaining an inert atmosphere.

Experimental Procedure:

-

Sample Preparation: In a nitrogen-filled glovebox, hermetically seal 2-5 mg of B(C6F5)3 in an aluminum DSC pan. An empty, hermetically sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with high-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point is identified by the peak of the endothermic transition.

-

Any exothermic peaks at higher temperatures may indicate decomposition.

-

Proposed Thermal Decomposition Pathway

Based on the consistent observation of pentafluorobenzene as a decomposition product from B(C6F5)3 adducts, a plausible thermal decomposition pathway for the neat compound involves the cleavage of the B-C bond.[3] The following diagram illustrates a simplified proposed pathway.

Caption: Proposed thermal decomposition of B(C₆F₅)₃.

Conclusion

Tris(pentafluorophenyl)borane exhibits high thermal stability, making it a suitable reagent for a wide range of chemical processes conducted at elevated temperatures. The available data indicates that it is stable well above 200 °C. The primary thermal decomposition pathway is believed to involve the cleavage of the boron-carbon bond, leading to the formation of pentafluorobenzene and other boron-containing species. For applications requiring precise thermal control, it is imperative that researchers conduct their own thermal analysis using the protocols outlined in this guide, paying careful attention to the air and moisture sensitivity of the compound. This will ensure the safe and effective use of B(C6F5)3 in their research and development endeavors.

References

- 1. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]

- 2. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pureportal.spbu.ru [pureportal.spbu.ru]

- 5. mt.com [mt.com]

A Comprehensive Technical Guide to the Solubility of Tris(pentafluorophenyl)borane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of tris(pentafluorophenyl)borane (B72294), a pivotal Lewis acid in modern chemistry. While precise quantitative solubility data is not widely published, this document collates available qualitative information, outlines a detailed experimental protocol for determining solubility, and presents a visual workflow to guide laboratory practice.

Tris(pentafluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a white, crystalline solid widely utilized as a potent Lewis acid catalyst in a vast array of chemical transformations, including polymerizations, hydrosilylations, and frustrated Lewis pair chemistry.[1][2][3] Its high thermal stability and the inertness of its B-C bonds contribute to its versatility.[4] An understanding of its solubility in various organic solvents is critical for reaction setup, optimization, purification, and formulation in numerous research and development applications.

Qualitative Solubility Profile

Tris(pentafluorophenyl)borane exhibits good solubility in a range of common non-polar and polar aprotic organic solvents. Its solubility stems from the non-polar nature of the three large pentafluorophenyl rings, which allows for effective solvation by many organic media. The compound is generally described as being soluble in alkanes, aromatic hydrocarbons, chlorinated solvents, and ethers.[1][5][6]

Below is a summary of the qualitative solubility of tris(pentafluorophenyl)borane in various classes of organic solvents based on available literature.

| Solvent Class | Representative Solvents | Qualitative Solubility | Citations |

| Alkanes | Hexane, Pentane | Soluble | [5][6] |

| Aromatic Hydrocarbons | Toluene | Soluble | [1] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | [5][6] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | [7] |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Forms adducts or is soluble | [8] |

It is important to note that in coordinating solvents such as acetonitrile, tris(pentafluorophenyl)borane can form adducts, which influences its behavior in solution.[8]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of tris(pentafluorophenyl)borane in a specific organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

1. Materials and Equipment:

-

Tris(pentafluorophenyl)borane (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled orbital shaker or water bath

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of tris(pentafluorophenyl)borane to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Analysis:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of tris(pentafluorophenyl)borane. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of tris(pentafluorophenyl)borane in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3. Data Reporting:

-

The solubility should be reported as the average of at least three independent measurements at each temperature.

-

The temperature at which the solubility was determined must be clearly stated.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of tris(pentafluorophenyl)borane.

Caption: Experimental workflow for determining the solubility of tris(pentafluorophenyl)borane.

References

- 1. grokipedia.com [grokipedia.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 5. TRIS(PENTAFLUOROPHENYL)BORANE CAS#: 1109-15-5 [m.chemicalbook.com]

- 6. TRIS(PENTAFLUOROPHENYL)BORANE | 1109-15-5 [chemicalbook.com]

- 7. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of perfluorotriphenylboron.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorotriphenylboron, systematically named tris(pentafluorophenyl)borane (B72294) and often abbreviated as B(C₆F₅)₃, is a powerful organoboron Lewis acid. Its strong electrophilicity, arising from the electron-withdrawing nature of the three pentafluorophenyl rings, coupled with significant steric bulk, makes it a versatile reagent and catalyst in a wide array of chemical transformations. This guide provides an in-depth overview of the physical and chemical properties of perfluorotriphenylboron, detailed experimental protocols for its synthesis and key applications, and visualizations of relevant chemical processes.

Physical and Chemical Properties

Perfluorotriphenylboron is a white, crystalline solid that is thermally stable and resistant to oxidation.[1] Unlike many other strong Lewis acids, it exhibits a notable tolerance to water, although it readily forms adducts with it.[1]

Tabulated Physical Properties

| Property | Value | References |

| Chemical Formula | C₁₈BF₁₅ | [1] |

| Molecular Weight | 511.98 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [2][3] |

| Melting Point | 126-131 °C | [1][4] |

| Boiling Point | 327.3 ± 42.0 °C (Predicted) | [5][6] |

| Density | 1.7 g/cm³ | [3] |

| Solubility | Soluble in hexane (B92381), chloroform (B151607), dichloromethane (B109758), toluene (B28343), and other polar organic solvents. | [5][7] |

| Vapor Pressure | 0.000939 mmHg at 25 °C | [3] |

Structural and Spectroscopic Data

The molecule adopts a propeller-like structure with a trigonal planar BC₃ core.[1][8] The pentafluorophenyl groups are twisted out of the plane, contributing to its steric bulk.

| Spectroscopic Data | Value | References |

| ¹⁹F NMR (CDCl₃, referenced to CFCl₃) | δ -133.18 (d, 6F), -152.38 (t, 3F), -165.5 (m, 6F) | [9] |

| ¹¹B NMR (CDCl₃, referenced to BF₃·Et₂O) | δ 65.9 (br, s) | [9] |

| UV-Vis (λmax, Toluene) | 306 nm | [5][6] |

Experimental Protocols

Synthesis of Perfluorotriphenylboron

The most common laboratory synthesis involves the reaction of a pentafluorophenyl Grignard reagent with a boron trihalide.[8]

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium turnings (7.2 g, 0.3 mol) in 500 mL of anhydrous diethyl ether.

-

Slowly add bromopentafluorobenzene (B106962) (74.1 g, 0.3 mol) dropwise to initiate the Grignard reaction. The reaction is exothermic and the mixture will become grey and turbid. Maintain a gentle reflux. After the addition is complete, stir for an additional hour to ensure complete formation of the Grignard reagent.[2]

-

In a separate flame-dried flask, dissolve boron trifluoride diethyl etherate (BF₃·OEt₂, 14.19 g, 0.1 mol) in 200 mL of anhydrous toluene and cool the solution to 0 °C in an ice bath.

-

Transfer the prepared Grignard reagent solution to the BF₃·OEt₂ solution via cannula with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Remove approximately 500 mL of the solvent under reduced pressure.

-

Heat the remaining solution to approximately 100 °C for one hour, during which a glassy solid will precipitate.[2]

-

Remove all volatile components under vacuum to obtain a dry, brown cake.

-

Extract the product from the solid cake with warm (45 °C) hexanes (approximately 600 mL).

-

Cool the hexane solution to -30 °C to induce crystallization of fine, feathery crystals of perfluorotriphenylboron.

-

Due to the fine nature of the crystals, they can be difficult to filter. An alternative is to add approximately 30 mL of diethyl ether to the collection flask before filtration. This will form the more easily filterable cubic crystals of the (Et₂O)B(C₆F₅)₃ adduct. The ether can be removed later under vacuum if the free borane (B79455) is required.[2]

Caption: Synthesis of Perfluorotriphenylboron.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the identity and purity of perfluorotriphenylboron.

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of the synthesized B(C₆F₅)₃ in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Acquire ¹⁹F and ¹¹B NMR spectra. For ¹⁹F NMR, use a standard pulse program with proton decoupling. For ¹¹B NMR, a proton-decoupled spectrum is also standard.

-

Reference the spectra appropriately. ¹⁹F NMR spectra are typically referenced externally to CFCl₃ (δ = 0 ppm). ¹¹B NMR spectra are referenced to an external standard of BF₃·OEt₂ (δ = 0 ppm).[9]

-

The ¹⁹F NMR spectrum should show three distinct signals corresponding to the ortho, para, and meta fluorine atoms of the pentafluorophenyl rings. The ¹¹B NMR spectrum should exhibit a single broad resonance characteristic of a three-coordinate boron atom.[9]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry.

General Procedure:

-

Grow suitable single crystals of B(C₆F₅)₃ by slow evaporation of a saturated solution in a suitable solvent like hexane or by slow cooling of a hot, saturated solution.

-

Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

-

An X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is collected by a detector.

-

The collected data is then processed to determine the unit cell dimensions and the crystal structure is solved and refined to obtain the final atomic coordinates and geometric parameters.[10]

Chemical Reactivity and Applications

Perfluorotriphenylboron's strong Lewis acidity dictates its chemical reactivity, making it a prominent catalyst in various organic transformations.

Frustrated Lewis Pair (FLP) Chemistry

In combination with sterically hindered Lewis bases, such as bulky phosphines or amines, B(C₆F₅)₃ forms "Frustrated Lewis Pairs" (FLPs). These pairs are unable to form a classical donor-acceptor adduct due to steric hindrance, and this "frustration" allows them to activate small molecules like dihydrogen (H₂), which is central to metal-free hydrogenation catalysis.[3]

Mechanism of H₂ Activation by a B(C₆F₅)₃/Phosphine (B1218219) FLP:

The activation of H₂ by an FLP involves the heterolytic cleavage of the H-H bond. The Lewis acidic boron atom interacts with the σ-bonding electrons of the H₂ molecule, while the Lewis basic phosphine attacks one of the hydrogen atoms. This concerted process leads to the formation of a phosphonium (B103445) cation and a hydridoborate anion.[1]

Caption: H₂ Activation by a Frustrated Lewis Pair.

Catalysis of Hydrosilylation Reactions

B(C₆F₅)₃ is an effective catalyst for the hydrosilylation of various functional groups, including aldehydes, ketones, and imines, using silanes as the reducing agent.[11][12]

Experimental Protocol for the Hydrosilylation of Benzaldehyde (B42025):

-

To a solution of benzaldehyde (1 equivalent) in an anhydrous, non-coordinating solvent such as toluene or dichloromethane under an inert atmosphere, add tris(pentafluorophenyl)boron (typically 1-5 mol%).

-

To this mixture, add the silane (B1218182) (e.g., triethylsilane or phenylsilane, 1.1-1.5 equivalents) dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is typically quenched by the addition of a small amount of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting silyl (B83357) ether can be purified by distillation or column chromatography. If the corresponding alcohol is desired, the silyl ether can be deprotected using standard methods (e.g., treatment with acid or a fluoride (B91410) source).[11]

Caption: Catalytic Cycle for Hydrosilylation.

Conclusion

Perfluorotriphenylboron is a uniquely powerful and versatile Lewis acid with significant applications in modern chemistry. Its robust nature and high reactivity have established it as a cornerstone in areas such as frustrated Lewis pair chemistry and metal-free catalysis. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development, particularly within the fields of organic synthesis and drug discovery.

References

- 1. Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Activation of H2 by frustrated Lewis pairs derived from mono- and bis-phosphinoferrocenes and B(C6F5)3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chm.bris.ac.uk [chm.bris.ac.uk]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: H₂ Activation by the Frustrated Lewis Pair B(C₆F₅)₃/P(tBu)₃

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the activation of molecular hydrogen (H₂) using the archetypal Frustrated Lewis Pair (FLP) system comprising tris(pentafluorophenyl)borane, B(C₆F₅)₃, as the Lewis acid and tri-tert-butylphosphine, P(tBu)₃, as the Lewis base. This metal-free activation of H₂ offers a unique pathway for hydrogenation reactions relevant to pharmaceutical and fine chemical synthesis.

Introduction

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are prevented from forming a classical dative adduct.[1][2] This "frustration" leaves the reactivity of both the acid and base components available to interact with and activate small molecules, most notably H₂.[3][4] The combination of the strong Lewis acid B(C₆F₅)₃ and the bulky Lewis base P(tBu)₃ represents a prototypical intermolecular FLP that has been extensively studied for its ability to heterolytically cleave the H-H bond at room temperature.[5][6] This process generates a phosphonium (B103445) cation and a borohydride (B1222165) anion, which can then be utilized in subsequent hydrogenation reactions.[2][7]

The mechanism of H₂ activation by the B(C₆F₅)₃/P(tBu)₃ FLP is proposed to proceed through a termolecular reaction involving an "encounter complex" where the Lewis acid and base are in close proximity.[1][6] The FLP then facilitates the heterolytic cleavage of the H₂ molecule.[7]

Key Applications

-

Metal-Free Hydrogenations: FLP systems based on B(C₆F₅)₃ provide a transition metal-free alternative for the hydrogenation of various organic substrates, including imines, enamines, and silyl (B83357) enol ethers.[3]

-

Catalytic Reductions: These systems can be employed catalytically for the reduction of a range of functional groups.[3]

-

Small Molecule Activation: The principles of FLP chemistry extend beyond H₂ activation to the capture and transformation of other small molecules like CO₂.[3]

Data Presentation

The following table summarizes key quantitative data for the H₂ activation reaction by the B(C₆F₅)₃/P(tBu)₃ FLP system.

| Parameter | Value | Reference(s) |

| Lewis Acid | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | [8] |

| Lewis Base | Tri-tert-butylphosphine (P(tBu)₃) | [2] |

| Reaction Product | [tBu₃PH][HB(C₆F₅)₃] | [2] |

| Reaction Temperature | Room Temperature | [5] |

| Reaction Solvent | Toluene (B28343), Phenylmethane (PhMe) | [5][9] |

| Yield of [tBu₃PH][HB(C₆F₅)₃] | High (e.g., 33% for BPh₃ analog) | [2] |

| ¹H NMR (C₆D₆) δ [ppm] | 7.5 (br, P-H), 3.8 (br, B-H) | [2] |

| ¹¹B NMR (C₆D₆) δ [ppm] | -24.1 (d, J(BH) = 74 Hz) | [2] |

Experimental Protocols

Protocol 1: Stoichiometric H₂ Activation by B(C₆F₅)₃/P(tBu)₃

This protocol describes the stoichiometric reaction of the B(C₆F₅)₃/P(tBu)₃ FLP with hydrogen gas to form the corresponding phosphonium borate (B1201080) salt.

Materials:

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Tri-tert-butylphosphine (P(tBu)₃)

-

Anhydrous Toluene

-

Hydrogen gas (H₂)

-

Schlenk line and glassware

-

NMR tubes

Procedure:

-

In a glovebox, dissolve B(C₆F₅)₃ (1.0 eq) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

-

In a separate vial, dissolve P(tBu)₃ (1.0 eq) in anhydrous toluene.

-

Slowly add the P(tBu)₃ solution to the stirring B(C₆F₅)₃ solution at room temperature.

-

Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line.

-

Evacuate the flask and backfill with H₂ gas (1 atm).

-

Stir the reaction mixture under the H₂ atmosphere at room temperature. The reaction progress can be monitored by the disappearance of the reactants and the appearance of the product, [tBu₃PH][HB(C₆F₅)₃], which may precipitate from the solution.

-

Upon completion, the solvent can be removed under vacuum to isolate the product.

-

For characterization, dissolve the product in a suitable deuterated solvent (e.g., C₆D₆) under an inert atmosphere and analyze by ¹H, ¹¹B, ¹⁹F, and ³¹P NMR spectroscopy.

Visualizations

H₂ Activation by B(C₆F₅)₃/P(tBu)₃ FLP

Caption: Mechanism of H₂ activation by the B(C₆F₅)₃/P(tBu)₃ FLP.

Experimental Workflow for H₂ Activation

References

- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantifying interactions in the active encounter complex of frustrated Lewis pairs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Piers-Rubinsztajn Reaction Utilizing B(C₆F₅)₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Piers-Rubinsztajn reaction is a powerful and versatile method for the formation of silicon-oxygen (Si-O) bonds, catalyzed by the potent Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃.[1][2][3] This reaction typically involves the dehydrocarbonative or dehydrogenative coupling of a hydrosilane with an oxygen-containing substrate, such as an alcohol, alkoxysilane, or silanol. The mild reaction conditions, low catalyst loadings, and high yields make it an attractive methodology in materials science and synthetic chemistry for the preparation of a wide array of organosilicon compounds, from simple silyl (B83357) ethers to complex polysiloxane architectures.[1][4][5]